molecular formula C8H8ClF2NO2 B2741697 2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride CAS No. 2197055-62-0

2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride

Cat. No.: B2741697
CAS No.: 2197055-62-0
M. Wt: 223.6
InChI Key: FHKRXCTYFWLYBS-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C8H8ClF2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the difluoromethyl group in its structure imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a pyridine derivative with a suitable leaving group (such as a halide) reacts with a difluoromethylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler analog with a single fluorine atom.

    2,6-Difluoropyridine: Contains two fluorine atoms at different positions on the pyridine ring.

    3-(Trifluoromethyl)pyridine: Features a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride is unique due to the specific positioning of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

IUPAC Name

2-[3-(difluoromethyl)pyridin-2-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2.ClH/c9-8(10)5-2-1-3-11-6(5)4-7(12)13;/h1-3,8H,4H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKRXCTYFWLYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)O)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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